Cas no 893725-35-4 (4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol)

4-(4-Ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyrazinyl group and a 4-ethoxyphenyl moiety, along with a thiol functional group. This structure imparts potential utility in medicinal chemistry and materials science due to its ability to engage in hydrogen bonding and metal coordination. The presence of both nitrogen and sulfur heteroatoms enhances its reactivity, making it a versatile intermediate for synthesizing pharmacologically active molecules or functional materials. Its stability under standard conditions and compatibility with further derivatization are key advantages for research and industrial applications.
4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol structure
893725-35-4 structure
Product Name:4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
CAS No:893725-35-4
MF:C14H13N5OS
MW:299.350920438766
CID:5730542
PubChem ID:16637045
Update Time:2025-05-26

4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties

Names and Identifiers

    • 4-(4-ethoxyphenyl)-5-pyrazin-2-yl-4H-[1,2,4]triazole-3-thiol
    • EN300-110611
    • AKOS000268549
    • 893725-35-4
    • 4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
    • 3H-1,2,4-Triazole-3-thione, 4-(4-ethoxyphenyl)-2,4-dihydro-5-(2-pyrazinyl)-
    • Inchi: 1S/C14H13N5OS/c1-2-20-11-5-3-10(4-6-11)19-13(17-18-14(19)21)12-9-15-7-8-16-12/h3-9H,2H2,1H3,(H,18,21)
    • InChI Key: HQYCHBCHCIQOLH-UHFFFAOYSA-N
    • SMILES: S=C1NN=C(C2C=NC=CN=2)N1C1C=CC(=CC=1)OCC

Computed Properties

  • Exact Mass: 299.08408123g/mol
  • Monoisotopic Mass: 299.08408123g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 408
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 94.7Ų

Experimental Properties

  • Density: 1.38±0.1 g/cm3(Predicted)
  • Boiling Point: 458.6±55.0 °C(Predicted)
  • pka: 4.00±0.20(Predicted)

4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol Pricemore >>

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Additional information on 4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Introduction to 4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 893725-35-4) and Its Emerging Applications in Chemical Biology

The compound 4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 893725-35-4) represents a fascinating molecule with significant potential in the field of chemical biology. Its unique structural features, comprising a triazole ring linked to a pyrazine moiety and an ethoxyphenyl group, make it a versatile scaffold for drug discovery and mechanistic studies. This introduction delves into the compound's chemical properties, its relevance to contemporary research, and its promising applications in medicinal chemistry and biochemistry.

The molecular structure of 4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is characterized by its heterocyclic framework, which includes a triazole ring, a pyrazine ring, and an ethoxyphenyl substituent. The presence of these functional groups imparts distinct chemical reactivity and biological activity. The triazole ring is known for its stability and ability to participate in hydrogen bonding, making it a common motif in pharmaceuticals. The pyrazine ring, on the other hand, is frequently found in bioactive molecules due to its ability to interact with biological targets such as enzymes and receptors. The ethoxyphenyl group introduces hydrophobicity and can influence the compound's solubility and metabolic stability.

Recent advancements in computational chemistry have enabled the systematic screening of such heterocyclic compounds for their potential biological activity. Studies have shown that molecules containing the triazole-pyrazine core exhibit promising properties as scaffolds for drug development. For instance, derivatives of this class have been investigated for their antimicrobial and anti-inflammatory effects. The thiol group at the 3-position of the triazole ring further enhances the compound's reactivity, allowing for post-synthetic modifications that can fine-tune its biological profile.

In the realm of medicinal chemistry, the synthesis of 4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol has been optimized to achieve high yields and purity. Modern synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have facilitated the construction of this complex framework efficiently. The compound's stability under various conditions makes it suitable for further derivatization without significant degradation. This has opened up avenues for exploring its role in developing novel therapeutic agents.

One of the most intriguing aspects of this compound is its potential as an inhibitor of enzyme targets implicated in diseases such as cancer and neurodegeneration. Preliminary computational studies suggest that the triazole-pyrazine scaffold can interact with specific pockets on protein surfaces, thereby modulating enzymatic activity. For example, analogs of this compound have shown inhibitory effects on kinases, which are overexpressed in many cancers. The ability to modulate kinase activity is particularly relevant given the success of kinase inhibitors in clinical practice.

Additionally, the thiol group in 4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol has been exploited for its ability to form disulfide bonds with other biomolecules. This property has been leveraged in designing probes for studying protein-protein interactions and redox signaling pathways. Disulfide-based probes are valuable tools in biochemical research because they can selectively label target proteins under specific cellular conditions.

The ethoxyphenyl group also contributes to the compound's biological relevance by influencing its pharmacokinetic properties. Ethoxy-substituted aromatic compounds are often found in approved drugs due to their favorable solubility and metabolic profiles. By incorporating this moiety into the triazole-pyrazine framework, researchers aim to enhance the compound's bioavailability while minimizing off-target effects.

Recent experimental studies have begun to explore the pharmacological effects of derivatives of 4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol. In vitro assays have demonstrated that certain analogs exhibit dose-dependent inhibition of target enzymes with high selectivity. These findings are particularly encouraging given the challenges associated with developing selective inhibitors in drug discovery pipelines. The compound's ability to modulate enzyme activity without significant toxicity makes it an attractive candidate for further development.

The synthesis of more complex derivatives of this compound is currently underway to expand its chemical space and explore new biological activities. Researchers are employing strategies such as library synthesis and high-throughput screening to identify novel analogs with enhanced potency and selectivity. These efforts are supported by advances in automated synthesis platforms and analytical techniques that enable rapid characterization of new compounds.

The potential applications of 4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol extend beyond enzyme inhibition. Its structural features make it a viable candidate for developing small-molecule probes that can visualize biological processes in living cells. Fluorescently labeled derivatives could be used to track protein localization or monitor dynamic cellular events non-invasively.

In conclusion, 4-(4-Ethoxyphenyl)-5-(pyrazin - 2 - yl) - 4 H - 1 , 2 , 4 - triazole - 3 - thiol ( CAS No . 893725 - 35 - 4 ) represents a promising scaffold with diverse applications in chemical biology . Its unique structural features , combined with recent advances in synthetic chemistry and computational biology , position it as a valuable tool for drug discovery and mechanistic studies . As research continues , it is likely that this compound will play an increasingly important role in developing novel therapeutic agents and understanding complex biological systems .

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